molecular formula C20H23N3O3 B4581698 6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No. B4581698
M. Wt: 353.4 g/mol
InChI Key: CEVDAKZMDQZIES-UHFFFAOYSA-N
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Description

The study of pyrazole derivatives, including those similar to the specified compound, has gained significant interest due to their diverse biological activities and chemical properties. These compounds are central to developing new pharmaceuticals and materials with unique characteristics.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with diketones or aldehydes in the presence of acid or base catalysts. Various methods allow for the introduction of different substituents, influencing the compound's physical and chemical properties. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported, demonstrating the versatility of pyrazole chemistry in generating complex molecules with specific functional groups (Bahgat, Jasem, & El‐Emary, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by spectroscopic and crystallographic techniques. These studies reveal the conformation, bonding patterns, and tautomeric forms of the compounds, providing insights into their reactivity and interaction capabilities. For example, the crystal structure analysis of pyrazole-based compounds can determine their stability and tautomeric preferences, which are crucial for their biological activities and chemical reactivity (Rodinovskaya et al., 2003).

Scientific Research Applications

Heterocyclic Dye Applications

Research into heterocyclic dyes, such as those derived from pyrazole-carboxylic acid derivatives, reveals potential applications in dyeing and pigment formulation due to their unique chromophoric properties. One study focused on carboxylic pyrazolone-based heterocyclic dyes, indicating how substituent effects and the type of heterocyclic rings influence the absorption maxima (λmax) of these dyes, potentially offering customizable optical properties for various industrial applications (Tao et al., 2019).

Antimicrobial and Anticancer Agents

Synthetic efforts on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrate significant cytotoxic activity against various cancer cell lines, suggesting that structurally similar compounds could serve as promising leads in the development of new anticancer agents (Deady et al., 2003). This research avenue could be relevant for compounds with a similar core structure, indicating potential applications in medicinal chemistry and oncology research.

Catalytic Applications in Organic Synthesis

Research into the use of nano α-Al2O3 supported ammonium dihydrogen phosphate for the synthesis of pyrano[2,3-c]pyrazole derivatives showcases the catalytic potential of compounds with related chemical frameworks in facilitating various organic transformations (Maleki & Ashrafi, 2014). This suggests possible research applications of similar compounds in catalysis, particularly in green chemistry and sustainable synthesis methods.

Structural and Spectral Analysis for Drug Design

Studies on the structural and vibrational spectra of pyrazole-related compounds provide insights into their conformational dynamics and electronic structures, which are crucial for drug design and material science applications (Bahgat et al., 2009). Such research could inform the design and optimization of new compounds with improved pharmacological profiles or material properties.

properties

IUPAC Name

6-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-18(14(2)23(22-13)15-8-4-3-5-9-15)12-21-19(24)16-10-6-7-11-17(16)20(25)26/h3-9,16-17H,10-12H2,1-2H3,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVDAKZMDQZIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

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